molecular formula C17H22N8S B2595101 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415501-01-6

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2595101
CAS No.: 2415501-01-6
M. Wt: 370.48
InChI Key: OIGSXOPPRACTML-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine involves multiple steps. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 2-methyl-6-chloropyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine under specific conditions to yield the final product .

Chemical Reactions Analysis

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

    Condensation: This compound can participate in condensation reactions to form larger molecules.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact mechanism depends on the specific biological context and the target organism .

Comparison with Similar Compounds

Similar compounds to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine include other pyrazole derivatives and thiadiazole-containing compounds. These compounds share similar structural features and pharmacological activities but may differ in their potency, selectivity, and specific applications. Some examples include:

Properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8S/c1-11-9-12(2)25(22-11)16-10-15(18-13(3)19-16)23-5-7-24(8-6-23)17-21-20-14(4)26-17/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGSXOPPRACTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NN=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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